Benzenesulfonyl chloride

Descripción

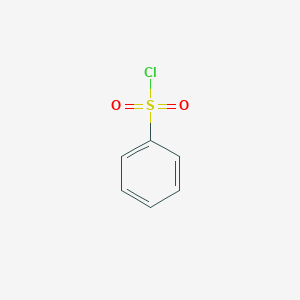

Structure

3D Structure

Propiedades

IUPAC Name |

benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKNSYBAZOQPLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2S | |

| Record name | BENZENESULFONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026619 | |

| Record name | Benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzenesulfonyl chloride appears as a colorless to slightly yellow solid that melts at approximately 40 °F. Very irritating to skin, eyes and mucous membranes. May emit toxic fumes when heated to high temperatures. Used to make dyes and other chemicals., Liquid, Clear, oily liquid; [HSDB] | |

| Record name | BENZENESULFONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1377 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

484.7 °F at 760 mmHg (USCG, 1999), 177 °C AT 100 MM HG; 120 °C AT 10 MM HG; DECOMP 251-252 °C AT 760 MM HG | |

| Record name | BENZENESULFONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 233.6 °F (USCG, 1999), Flash point > 233 °F | |

| Record name | BENZENESULFONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1377 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; SOL IN ETHER, ALCOHOL | |

| Record name | BENZENESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3842 at 59 °F (USCG, 1999) - Denser than water; will sink, SP GR: 1.3842 AT 15 °C/15 °C | |

| Record name | BENZENESULFONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | Benzenesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1377 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS, OILY LIQUID | |

CAS No. |

98-09-9 | |

| Record name | BENZENESULFONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENESULFONYL CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI9V0QJV9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZENESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

58.1 °F (USCG, 1999), 14.5 °C | |

| Record name | BENZENESULFONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Benzenesulfonyl Chloride: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Properties, Reactivity, and Handling of a Versatile Synthetic Reagent

Benzenesulfonyl chloride (C₆H₅SO₂Cl) is a pivotal organosulfur compound widely employed in organic synthesis. As a colorless to slightly yellow, viscous liquid, it serves as a primary precursor for the synthesis of sulfonamides and sulfonate esters.[1][2] Its utility extends across various sectors, including the pharmaceutical, agrochemical, and dye industries, making a thorough understanding of its properties essential for researchers, scientists, and professionals in drug development.[3][4][5] This guide provides a comprehensive overview of its fundamental properties, reactivity, experimental protocols, and safety considerations.

Core Physicochemical Properties

This compound is characterized by its distinct physical and chemical properties, which dictate its handling and application in synthesis. It is soluble in organic solvents like ether and alcohol but reacts with water.[1][6]

| Property | Value | Source |

| Molecular Formula | C₆H₅ClO₂S | [1][3][6][7] |

| Molecular Weight | 176.62 g/mol | [1][3][6][7][8][9] |

| Appearance | Colorless to light yellow oily liquid | [1][2][3][6] |

| Density | 1.384 g/mL at 25 °C | [1][3][7] |

| Melting Point | 13–14.5 °C (55–58 °F; 286–288 K) | [1][5][7] |

| Boiling Point | 251–252 °C (484-486 °F) at 760 mmHg | [5][6][7] |

| Vapor Pressure | 0.04 mmHg at 20 °C | [7] |

| Flash Point | >110 °C (>230 °F) | [7] |

| Refractive Index | n20/D 1.551 | [7] |

| Solubility | Reacts with water; Soluble in ether, alcohol | [1][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Solvent | Chemical Shift (δ) ppm and Multiplicity | Source |

| ¹H NMR | CDCl₃ | 8.03 (d, 2H), 7.82 (t, 1H), 7.70 (t, 2H) | [10] |

| ¹³C NMR | CDCl₃ | 143.2, 135.5, 129.8, 128.4 | [4] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks are typically observed for the S=O stretches (around 1380 cm⁻¹ and 1180 cm⁻¹) and C-S stretch of the sulfonyl chloride group.

Reactivity and Synthetic Applications

This compound is a highly reactive electrophilic reagent due to the electron-withdrawing nature of the sulfonyl group and the chlorine atom.[1] It readily reacts with nucleophiles such as amines, alcohols, and water.

Reactions with Amines: The Hinsberg Test

The reaction of this compound with primary, secondary, and tertiary amines forms the basis of the Hinsberg test, a classical method for distinguishing between the three classes of amines.[2][11][12]

-

Primary Amines react to form N-substituted sulfonamides. The resulting sulfonamide contains an acidic proton on the nitrogen atom, rendering it soluble in aqueous alkali solutions like sodium hydroxide (B78521).[13][14]

-

Secondary Amines react to form N,N-disubstituted sulfonamides. This product lacks an acidic proton and is therefore insoluble in aqueous alkali.[11][13][14]

-

Tertiary Amines do not typically form stable sulfonamides as they lack a proton on the nitrogen atom to be removed during the reaction.[11][14] While historically considered unreactive, some studies show they can catalyze the hydrolysis of the sulfonyl chloride.[15]

Caption: Logical workflow of the Hinsberg test for amine classification.

Other Key Applications

-

Pharmaceuticals: The sulfonamide functional group is a key component in a wide range of drugs, including antibiotics (sulfa drugs), diuretics, and anticonvulsants.[3][4]

-

Protecting Group: The benzenesulfonyl ("besyl") group can be used to protect amines and alcohols during multi-step syntheses.

-

Agrochemicals and Dyes: It serves as an intermediate in the manufacturing of various pesticides, herbicides, and dyes.[3][4]

Experimental Protocols

Detailed and reproducible experimental methods are critical for successful synthesis.

Protocol 1: The Hinsberg Test for Amine Characterization

This protocol provides a standard procedure for distinguishing between primary, secondary, and tertiary amines.

Materials:

-

Amine sample (unknown)

-

This compound

-

10% Sodium hydroxide (NaOH) solution

-

5% Hydrochloric acid (HCl) solution

-

Test tubes, dropper, pH paper

Procedure:

-

In a test tube, add 0.5 mL of the amine sample and 10 mL of 10% NaOH solution.

-

Add 1 mL of this compound. Stopper the test tube and shake it vigorously for 5-10 minutes until the pungent smell of the sulfonyl chloride is gone.

-

Observation 1: Check if the solution is homogeneous (a single layer) or if a precipitate/second layer has formed.

-

If a clear solution forms, a primary amine is indicated. Proceed to step 4 for confirmation.

-

If a precipitate or an insoluble oil forms, a secondary amine is indicated. Proceed to step 5.

-

If the unreacted amine separates, a tertiary amine is likely present.

-

-

Confirmation for Primary Amine: Acidify the clear solution from step 3 with 5% HCl. The formation of a precipitate (the N-substituted sulfonamide) confirms the presence of a primary amine.[13]

-

Confirmation for Secondary Amine: To the precipitate from step 3, add 5 mL of water and check for insolubility. Then, add 5 mL of 5% HCl. The precipitate should remain insoluble, confirming a secondary amine.

Caption: Experimental workflow for the Hinsberg test procedure.

Protocol 2: General Synthesis of a Sulfonamide

This procedure outlines the synthesis of N,N-dibutylbenzenesulfonamide, a representative example of a reaction with a secondary amine.

Materials:

-

This compound

-

1.0 M Sodium hydroxide (NaOH)

-

Dichloromethane (or other suitable organic solvent)

-

Separatory funnel, round-bottom flask, magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve dibutylamine (1.0 equivalent) in dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add this compound (1.05 equivalents) dropwise to the stirred solution.

-

Add 1.0 M NaOH solution and allow the mixture to warm to room temperature while stirring for 1-2 hours.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 5% HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide.

-

Purify the product by recrystallization or column chromatography as needed.

Note: High yields of sulfonamides from both primary and secondary amines can be achieved in aqueous sodium hydroxide, even with only a small excess of this compound.[16]

Safety and Handling

This compound is a corrosive and water-reactive substance that requires careful handling.[6][8]

-

Hazards: Causes severe skin burns and eye damage.[8][17] It is harmful if swallowed or inhaled.[8] Upon contact with water, it can slowly hydrolyze to form hydrochloric acid and benzenesulfonic acid, making it corrosive to metals.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, chemical splash goggles, and a face shield when handling this reagent.[8][17][18] Work should be conducted in a well-ventilated fume hood.[8]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases, oxidizing agents, and water.[8] Keep the container tightly closed.

-

Spill & First Aid: In case of skin or eye contact, rinse immediately and cautiously with plenty of water for several minutes and seek immediate medical attention.[8][17] For inhalation, move the person to fresh air.[8] If swallowed, rinse mouth but do not induce vomiting; call a poison center or doctor immediately.[8]

This guide provides a foundational understanding of this compound for research and development purposes. By adhering to the outlined properties, protocols, and safety measures, researchers can effectively and safely utilize this versatile reagent in their synthetic endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. manavchem.com [manavchem.com]

- 6. This compound | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. lobachemie.com [lobachemie.com]

- 9. This compound [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Hinsberg Reagent And Test | Unacademy [unacademy.com]

- 13. benchchem.com [benchchem.com]

- 14. kvmwai.edu.in [kvmwai.edu.in]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scilit.com [scilit.com]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 18. nj.gov [nj.gov]

Benzenesulfonyl Chloride (CAS 98-09-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzenesulfonyl chloride (BSC), with the CAS registry number 98-09-9, is a pivotal organosulfur compound extensively utilized in organic synthesis and the pharmaceutical industry. This colorless to pale yellow, viscous liquid is characterized by a pungent odor and serves as a primary reagent for the introduction of the benzenesulfonyl group into various molecules. Its high reactivity, particularly with nucleophiles such as amines and alcohols, makes it an indispensable tool for the synthesis of sulfonamides and sulfonate esters, many of which exhibit significant biological activity. This guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its role in drug development and experimental methodologies.

Physicochemical and Spectroscopic Properties

This compound is a well-characterized compound with established physical and chemical properties. A summary of its key quantitative data is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 98-09-9 | [1] |

| Molecular Formula | C₆H₅ClO₂S | [1] |

| Molecular Weight | 176.62 g/mol | [1] |

| Appearance | Colorless to pale yellow oily liquid | [1][2] |

| Melting Point | 13-15 °C (55-59 °F) | [1] |

| Boiling Point | 251-252 °C (decomposes) | [2] |

| Density | 1.384 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.551 | |

| Vapor Pressure | 0.06 mmHg at 20 °C | [2] |

| Solubility | Insoluble in water; soluble in ether, alcohol, and other organic solvents. Reacts with water. | [1][2] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks and Assignments | Reference(s) |

| ¹H NMR | Aromatic protons typically appear in the range of 7.5-8.0 ppm. | [3] |

| ¹³C NMR | Aromatic carbons typically appear in the range of 125-145 ppm. | [3][4] |

| FT-IR (cm⁻¹) | ~1380 (SO₂ asymmetric stretching), ~1180 (SO₂ symmetric stretching), S-Cl stretching. | [2][5] |

| Mass Spectrometry (MS) | Top 5 Peaks (m/z): 77, 141, 51, 50, 176. | [2] |

Synthesis and Reactivity

This compound is typically synthesized via the chlorosulfonation of benzene.[1] Its reactivity is dominated by the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack.

General Reaction Mechanisms

The primary reactions of this compound involve the nucleophilic substitution at the sulfonyl group, leading to the formation of sulfonamides and sulfonate esters.

References

Benzenesulfonyl Chloride: A Technical Guide to the Mechanism of Action in Sulfonylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenesulfonyl chloride (C₆H₅SO₂Cl) is a highly reactive organosulfur compound that serves as a cornerstone reagent in organic synthesis and medicinal chemistry. Its primary utility lies in the sulfonylation of nucleophiles, a reaction critical for the formation of sulfonamides and sulfonate esters—moieties prevalent in a vast array of pharmaceuticals, agrochemicals, and dyes. This technical guide provides an in-depth examination of the mechanism of action of this compound in sulfonylation reactions. It details the core reaction pathways, explores catalytic modifications, presents quantitative data on reaction outcomes, furnishes detailed experimental protocols for key transformations, and discusses the reagent's pivotal role in the drug development landscape, particularly in the synthesis of signaling pathway modulators.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The fundamental mechanism of sulfonylation with this compound is a nucleophilic acyl-type substitution occurring at the electrophilic sulfur atom. The sulfur atom is rendered highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1] This makes it a prime target for attack by nucleophiles such as amines (N-sulfonylation) and alcohols or phenols (O-sulfonylation).

The reaction generally proceeds through a two-step addition-elimination pathway.

-

Nucleophilic Attack: A nucleophile (e.g., an amine or an alkoxide) attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient, pentacoordinate trigonal bipyramidal intermediate.

-

Chloride Elimination: This intermediate is unstable and rapidly collapses, eliminating the chloride ion, which is an excellent leaving group, to form the stable sulfonamide or sulfonate ester product.

Sulfonylation of Amines: The Hinsberg Test

The reaction of this compound with primary, secondary, and tertiary amines, known as the Hinsberg test, is a classic chemical method for their distinction.[2][3] The reaction is typically conducted in the presence of an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide.[2] The base plays a dual role: it neutralizes the hydrochloric acid produced during the reaction and, in the case of primary amines, deprotonates the resulting sulfonamide.

-

Primary Amines: React to form an N-substituted benzenesulfonamide. This sulfonamide still possesses an acidic proton on the nitrogen atom. In the presence of aqueous base, this proton is removed to form a water-soluble sodium or potassium salt.[3] Subsequent acidification of the solution re-protonates the sulfonamide, causing it to precipitate.[4]

-

Secondary Amines: React to form an N,N-disubstituted benzenesulfonamide. This product lacks an acidic proton on the nitrogen and is therefore insoluble in the aqueous base, appearing as a precipitate.[1]

-

Tertiary Amines: Do not typically react to form a stable sulfonamide as they lack a proton on the nitrogen atom to be removed. Instead, tertiary amines can promote the hydrolysis of this compound to the water-soluble benzenesulfonate (B1194179) salt.[3]

Catalytic Mechanisms in Sulfonylation

While sulfonylation can proceed uncatalyzed, particularly with highly nucleophilic amines, bases are often employed to accelerate the reaction and scavenge the HCl byproduct. More advanced catalytic systems involving nucleophilic catalysts like pyridine (B92270) and 4-dimethylaminopyridine (B28879) (DMAP) are highly effective, especially for less reactive nucleophiles like alcohols.

Pyridine-Catalyzed Mechanism

Pyridine serves as more than just a simple base. It acts as a nucleophilic catalyst. Pyridine is more nucleophilic than a typical alcohol and attacks the this compound to form a highly reactive N-benzenesulfonylpyridinium chloride intermediate.[5] This intermediate is much more electrophilic than this compound itself. The alcohol then attacks the sulfur atom of this activated intermediate, displacing the neutral pyridine molecule and forming the sulfonate ester.

DMAP-Catalyzed Mechanism

4-Dimethylaminopyridine (DMAP) is a superior nucleophilic catalyst to pyridine for sulfonylation and acylation reactions.[6] Its enhanced activity is due to the resonance stabilization of the N-sulfonyl-4-dimethylaminopyridinium intermediate. The dimethylamino group can donate electron density into the pyridine ring, stabilizing the positive charge on the ring nitrogen. This makes the formation of the intermediate more favorable and the intermediate itself a potent sulfonylating agent.[7] DFT studies have shown that the energy barrier to form the o-NBS-DMAP intermediate is significantly lower than that for the corresponding intermediate with less nucleophilic pyridine analogues.[6]

Quantitative Data on Sulfonylation Reactions

The efficiency of sulfonylation is highly dependent on the nucleophile, catalyst, solvent, and reaction conditions. The following tables summarize representative yields for the sulfonylation of various amines and phenols.

Sulfonylation of Amines

Preparative reactions with primary and secondary amines in aqueous sodium hydroxide demonstrate high yields, underscoring the robustness of the Hinsberg reaction conditions for sulfonamide synthesis.

| Amine | Product | Yield (%) | Reference |

| Dibutylamine | N,N-Dibutylbenzenesulfonamide | 94 | [6] |

| 1-Octylamine | N-(1-Octyl)benzenesulfonamide | 98 | [6] |

| Hexamethyleneimine | N-(Benzenesulfonyl)hexamethyleneimine | 97 | [6] |

| Aniline (B41778) | N-Phenylbenzenesulfonamide | 100 | [8] |

| p-Toluidine | N-(p-Tolyl)-p-toluenesulfonamide | 100 | [8] |

| Aniline | N-Phenylbenzenesulfonamide | 85 | [8] |

Table 1. Yields for the sulfonylation of selected primary and secondary amines.

Kinetic studies on the reaction of substituted anilines with benzenesulfonyl chlorides often show a good correlation with the Hammett equation (log(k/k₀) = ρσ), where a negative ρ (rho) value indicates that electron-donating groups on the aniline accelerate the reaction by increasing its nucleophilicity.[9]

Sulfonylation of Phenols

The sulfonylation of phenols to form sulfonate esters is efficiently catalyzed by pyridine. The reaction tolerates a wide range of electron-donating and electron-withdrawing substituents on both the phenol (B47542) and the sulfonyl chloride.

| Entry | Sulfonyl Chloride (R-SO₂Cl) | Phenol (Ar-OH) | Product Yield (%) | Reference |

| 1 | p-Toluenesulfonyl chloride | Phenol | 93 | [9] |

| 2 | This compound | Phenol | 89 | [9] |

| 3 | p-Chlorothis compound | Phenol | 85 | [9] |

| 4 | p-Nitrothis compound | Phenol | 78 | [9] |

| 5 | p-Toluenesulfonyl chloride | p-Cresol | 96 | [9] |

| 6 | p-Toluenesulfonyl chloride | p-Chlorophenol | 91 | [9] |

| 7 | p-Toluenesulfonyl chloride | p-Nitrophenol | 82 | [9] |

| 8 | 2,4,6-Trimethylthis compound | Phenol | 88 | [9] |

Table 2. Yields for the pyridine-catalyzed sulfonylation of various phenols in CH₂Cl₂.[9]

Detailed Experimental Protocols

Protocol 1: Sulfonylation of an Aniline (Hinsberg Test)

This protocol provides a general method for the synthesis of N-phenylbenzenesulfonamide, which is characteristic of the Hinsberg reaction for a primary amine.

-

Reagents and Equipment:

-

Aniline (1.0 eq)

-

This compound (1.1 eq)

-

10% Aqueous sodium hydroxide (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Test tube or small flask, ice bath, pH paper, filtration apparatus.

-

-

Procedure:

-

To a test tube, add aniline (e.g., 0.5 mL) and 10 mL of 10% NaOH solution.

-

Add this compound (e.g., 0.7 mL). Stopper the test tube and shake vigorously for 5-10 minutes. Ensure the mixture remains basic by testing with pH paper and adding more NaOH if necessary.

-

After shaking, remove the stopper and warm the mixture gently to hydrolyze any excess this compound. Cool the solution.

-

Observation 1: If the mixture forms a clear solution, it indicates the formation of the soluble sodium salt of N-phenylbenzenesulfonamide, characteristic of a primary amine.

-

Acidification: Slowly add concentrated HCl dropwise to the clear solution until it is strongly acidic (test with pH paper).

-

Observation 2: A white precipitate of N-phenylbenzenesulfonamide will form upon acidification.

-

Isolation: The precipitate can be collected by vacuum filtration, washed with cold water, and dried.

-

-

Notes for Secondary/Tertiary Amines:

-

A secondary amine will form a precipitate (the N,N-disubstituted sulfonamide) directly in the basic solution, and this precipitate will not dissolve upon acidification.

-

A tertiary amine will not react. The oily, insoluble amine will remain, and upon acidification, it will dissolve to form a clear solution of the ammonium (B1175870) salt.[4]

-

Protocol 2: Pyridine-Catalyzed Sulfonylation of a Phenol

This protocol describes a general procedure for the synthesis of phenyl p-toluenesulfonate.[9]

-

Reagents and Equipment:

-

Phenol (1.0 eq, e.g., 1.0 mmol, 94 mg)

-

p-Toluenesulfonyl chloride (1.0 eq, e.g., 1.0 mmol, 191 mg)

-

Pyridine (2.0 eq, e.g., 2.0 mmol, 158 mg, 0.16 mL)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.

-

-

Procedure:

-

In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve phenol in anhydrous dichloromethane (e.g., 5 mL).

-

Add pyridine to the solution and stir for 5 minutes at room temperature.

-

Add p-toluenesulfonyl chloride in one portion.

-

Stir the reaction mixture at room temperature for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or silica (B1680970) gel column chromatography to afford the pure sulfonate ester.

-

Role in Drug Discovery and Development

This compound and its derivatives are not typically used as direct probes or inhibitors of biological signaling pathways. Instead, their paramount importance to drug development professionals lies in their role as essential building blocks for synthesizing a wide range of biologically active sulfonamides. The sulfonamide functional group is a key pharmacophore found in numerous approved drugs, including antibiotics, diuretics, anticonvulsants, and a growing number of targeted cancer therapies like kinase inhibitors.

The sulfonylation reaction allows for the modular construction of compound libraries where diverse amine or phenol building blocks can be coupled with various sulfonyl chlorides. This strategy is fundamental to structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

For instance, many small molecule kinase inhibitors, which target signaling pathways often dysregulated in cancer, incorporate a sulfonamide moiety. This group can form critical hydrogen bonds with the target protein, contributing significantly to binding affinity. Similarly, modulators of the Wnt signaling pathway, a critical pathway in embryogenesis and cancer, have been synthesized using sulfonylation chemistry to create the core sulfonamide scaffold.

References

- 1. byjus.com [byjus.com]

- 2. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. cbijournal.com [cbijournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wnt Pathway Library - Enamine [enamine.net]

benzenesulfonyl chloride electrophilicity and reactivity with nucleophiles

An In-depth Technical Guide to the Electrophilicity and Reactivity of Benzenesulfonyl Chloride

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BSC) is a pivotal reagent in organic synthesis and medicinal chemistry, primarily utilized for the introduction of the benzenesulfonyl group into a wide array of molecules.[1][2] Its significance stems from the electrophilic nature of its sulfur atom, which renders it highly reactive towards a diverse range of nucleophiles. This reactivity is fundamental to the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds, many of which are key structural motifs in pharmaceuticals, agrochemicals, and dyes.[1][3][4] This technical guide provides a comprehensive examination of the electrophilicity of this compound, its reaction kinetics and mechanisms with various nucleophiles, and detailed experimental protocols for its application.

Core Concepts: The Electrophilicity of this compound

The reactivity of this compound is dictated by the highly electrophilic character of the tetracoordinate sulfur atom. This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. This creates a significant partial positive charge on the sulfur atom, making it an excellent target for nucleophilic attack.

The reaction with nucleophiles generally proceeds via a nucleophilic substitution mechanism at the sulfur atom.[5] While the exact mechanism can be complex and substrate-dependent, it is often depicted as an SN2-like process, involving a trigonal bipyramidal transition state or intermediate.[5][6]

Substituent Effects on Electrophilicity: The Hammett Equation

The electrophilicity of the sulfonyl sulfur, and thus the rate of nucleophilic substitution, is sensitive to the electronic effects of substituents on the benzene (B151609) ring. This relationship can be quantified using the Hammett equation:

log(k/k₀) = ρσ

Where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant (this compound).

-

σ is the substituent constant, which quantifies the electronic effect of the substituent.

-

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[7]

For the nucleophilic substitution of arenesulfonyl chlorides, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups (which have positive σ values) accelerate the reaction by further increasing the electrophilicity of the sulfur atom. Conversely, electron-donating groups slow the reaction down. For the chloride-chloride exchange reaction in a series of substituted arenesulfonyl chlorides, a ρ-value of +2.02 has been determined, confirming this trend.[5][6]

Reactivity with Nucleophiles

This compound reacts with a wide variety of nucleophiles. The most common and synthetically useful reactions involve amines, alcohols, and thiols.

Reaction with Amines

The reaction of this compound with primary and secondary amines is a cornerstone of organic synthesis, yielding stable sulfonamides. This reaction is famously the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.[8]

-

Primary and Secondary Amines: These amines react readily to form N-substituted and N,N-disubstituted sulfonamides, respectively. The reaction is often carried out in the presence of a base (like pyridine (B92270) or aqueous NaOH) to neutralize the HCl byproduct.

-

Tertiary Amines: It is a common misconception that tertiary amines do not react with this compound. While they do not form stable sulfonamides, they can react to form unstable sulfonylammonium salts, which can catalyze the hydrolysis of the sulfonyl chloride.[9][10]

Recent studies have shown that high yields of sulfonamides can be achieved even in aqueous media, particularly at high pH.[11][12] For hydrophobic amines, the reaction rate can be significantly enhanced in concentrated base, a phenomenon attributed to third-order reaction kinetics involving the sulfonyl chloride, the amine, and a hydroxide (B78521) anion or a second molecule of the amine.[11][12]

Reaction with Alcohols

Alcohols react with this compound in the presence of a base (typically pyridine) to form sulfonate esters. Pyridine not only neutralizes the HCl produced but also acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate.[9] This transformation is crucial for converting the hydroxyl group, a poor leaving group, into a sulfonate, which is an excellent leaving group for subsequent substitution or elimination reactions.[13] The reaction generally proceeds with retention of configuration at the alcohol's stereocenter if it follows an SNi-like mechanism, but inversion can occur if an external nucleophile is added.[14]

Reaction with Thiols

The reaction of this compound with thiols or thiophenols is more complex. While direct reaction can lead to thiosulfonates, a more common synthetic application involves the reduction of this compound to thiophenol using a reducing agent like zinc dust in an acidic medium.[15]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the reactivity of this compound.

Table 1: Reaction Yields of this compound with Amines in Aqueous NaOH

| Nucleophile (Amine) | Reaction Conditions | Product | Yield (%) | Reference |

| Dibutylamine (B89481) | 1.0 M NaOH (aq), 5% excess BSC | N,N-Dibutylbenzenesulfonamide | 94 | [11][12] |

| 1-Octylamine | 1.0 M NaOH (aq), 5% excess BSC | N-(1-Octyl)benzenesulfonamide | 98 | [11][12] |

| Hexamethylenimine | 1.0 M NaOH (aq), 5% excess BSC | N-(Benzenesulfonyl)hexamethylenimine | 97 | [11][12] |

Table 2: Second-Order Rate Constants for Nucleophilic Substitution on this compound

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k₂), M⁻¹s⁻¹ | Reference |

| Chloride (³⁶Cl⁻) | Acetonitrile | 25 | 1.33 x 10⁻¹ | [6] |

| Aniline | Aqueous | Not specified | Data available | [16] |

| Azide | Aqueous | Not specified | Data available | [16] |

| Imidazole | Aqueous | Not specified | Data available | [16] |

| Pyridine | Aqueous | Not specified | Data available | [9][16] |

Mandatory Visualizations

The following diagrams illustrate key mechanisms, workflows, and relationships relevant to the chemistry of this compound.

Caption: General mechanism for nucleophilic substitution at this compound.

Caption: Experimental workflow for a typical sulfonamide synthesis.

Caption: Key factors influencing the reactivity of this compound.

Experimental Protocols

The following are generalized protocols based on common laboratory procedures. Researchers should consult specific literature for substrate-dependent optimizations.

Protocol: Synthesis of N,N-Dibutylbenzenesulfonamide

This protocol is adapted from procedures demonstrating high-yield synthesis in aqueous media.[11][12]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine dibutylamine (1.0 eq) and a 1.0 M aqueous solution of sodium hydroxide (sufficient to maintain basicity).

-

Reagent Addition: With vigorous stirring, add this compound (1.05 eq) dropwise to the amine solution at room temperature. The reaction may be mildly exothermic.

-

Reaction: Allow the mixture to stir vigorously at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

-

Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel if necessary, though this specific reaction often yields a highly pure product.[11]

Protocol: Derivatization of Amines for GC-MS Analysis

This compound is used as a derivatizing agent to improve the chromatographic properties and mass spectrometric detection of amines.

-

Sample Preparation: Prepare a solution of the amine-containing sample in an appropriate solvent. Adjust the pH to be alkaline (pH > 9) using a suitable buffer (e.g., borate (B1201080) buffer).

-

Derivatization: To the sample solution, add a solution of this compound in a water-miscible organic solvent like acetone (B3395972) or acetonitrile.

-

Reaction: Vortex the mixture vigorously for 1-2 minutes and allow it to react at a controlled temperature (e.g., 60 °C) for 30-60 minutes.

-

Extraction: After the reaction is complete, cool the mixture and extract the derivatized sulfonamides using a non-polar organic solvent such as hexane (B92381) or ethyl acetate.

-

Analysis: Concentrate the organic extract and reconstitute it in a suitable solvent for injection into the GC-MS system.

Applications in Drug Development

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide range of therapeutic agents including antibacterial drugs (sulfa drugs), diuretics, anticonvulsants, and anti-inflammatory drugs.[1] this compound and its derivatives are therefore critical starting materials in drug discovery and development.[1][17] Its reactivity allows for the facile synthesis of large libraries of sulfonamide derivatives for structure-activity relationship (SAR) studies. The benzenesulfonyl moiety itself can impart desirable pharmacokinetic properties or engage in key binding interactions with biological targets.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 98-09-9: this compound | CymitQuimica [cymitquimica.com]

- 3. kesslerchemical.com [kesslerchemical.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. This compound | 98-09-9 [chemicalbook.com]

- 9. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. scilit.com [scilit.com]

- 13. youtube.com [youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 17. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Benzenesulfonyl Chloride in the Synthesis of Sulfonamides and Sulfonate Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of benzenesulfonyl chloride as a key reagent in the synthesis of two critical classes of organic compounds: sulfonamides and sulfonate esters. This document details the underlying reaction mechanisms, provides detailed experimental protocols for their synthesis, presents quantitative data for a range of substrates, and discusses their significance in the field of drug development.

Introduction to this compound

This compound (C₆H₅SO₂Cl) is an organosulfur compound widely used in organic synthesis. It is a colorless, viscous oil that is soluble in organic solvents but reacts with nucleophiles such as water, alcohols, and amines.[1] Its utility stems from the electrophilic nature of the sulfur atom, making it an excellent reagent for introducing the benzenesulfonyl group (-SO₂Ph) into molecules. This reactivity is central to the preparation of sulfonamides and sulfonate esters, functional groups that are prevalent in a vast number of pharmaceuticals and agrochemicals.[2][3]

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines is a cornerstone method for the synthesis of sulfonamides. This reaction, often conducted under Schotten-Baumann conditions, proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[4][5] A base, such as pyridine (B92270) or aqueous sodium hydroxide, is typically required to neutralize the hydrochloric acid byproduct.[2][4]

Reaction Mechanism

The synthesis begins with the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom of this compound. This is followed by the elimination of a chloride ion and subsequent deprotonation by a base to yield the stable sulfonamide.

Caption: Mechanism of Sulfonamide Synthesis.

The Hinsberg Test

This reaction forms the basis of the Hinsberg test, a classical method to distinguish between primary, secondary, and tertiary amines.[3][6]

-

Primary amines react to form a sulfonamide that has an acidic proton on the nitrogen. This allows it to dissolve in the aqueous alkali (e.g., NaOH) used in the reaction. Subsequent acidification of the solution precipitates the sulfonamide.[3][7]

-

Secondary amines react to form a sulfonamide that has no acidic proton on the nitrogen. This product is therefore insoluble in the aqueous alkali and precipitates directly from the reaction mixture.[6][7]

-

Tertiary amines generally do not react with this compound to form a stable sulfonamide. They may, however, promote the hydrolysis of the sulfonyl chloride.[6]

Caption: Logical Flow of the Hinsberg Test.

Experimental Protocol: General Synthesis of a Sulfonamide

This protocol describes a general method for the synthesis of N-phenylbenzenesulfonamide, which can be adapted for other primary and secondary amines.

Materials:

-

Aniline (1.0 eq)

-

This compound (1.1 eq)

-

Pyridine (2.0 eq) or 10% aqueous Sodium Hydroxide

-

Dichloromethane (DCM) or other suitable solvent

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the amine (e.g., aniline) in the chosen solvent (e.g., DCM). If using pyridine, add it to this solution. Cool the flask to 0 °C in an ice bath.

-

Addition of Reagent: Slowly add this compound dropwise to the stirred amine solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure sulfonamide.[8]

Caption: General Experimental Workflow.

Quantitative Data: Sulfonamide Synthesis

The synthesis of sulfonamides from this compound is generally a high-yielding reaction. The table below summarizes yields for various amine substrates.

| Amine Substrate | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Pyridine | 0-25 | - | 100 |

| p-Toluidine | Pyridine | 0-25 | - | Quantitative |

| Aniline | Triethylamine/THF | 0 to RT | 6 | 86 |

| Aniline | Triethylamine/DCM | - | - | 85 |

| 1-Octylamine | 1M NaOH/Water | 25 | - | 98 |

| Dibutylamine | 1M NaOH/Water | 25 | - | 94 |

| Hexamethyleneimine | 1M NaOH/Water | 25 | - | 97 |

| 2-Aminopyridine | Pyridine | RT | - | 63 |

(Data compiled from multiple sources, including[2][8][9][10])

Synthesis of Sulfonate Esters

This compound reacts readily with alcohols and phenols in the presence of a base (commonly pyridine) to form sulfonate esters. This reaction is pivotal for converting the hydroxyl group, a poor leaving group, into a sulfonate, which is an excellent leaving group, thereby facilitating subsequent nucleophilic substitution or elimination reactions.[11][12]

Reaction Mechanism

Similar to sulfonamide formation, the mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of this compound. Pyridine acts as both a base to deprotonate the alcohol (increasing its nucleophilicity) and to neutralize the HCl byproduct.

Caption: Mechanism of Sulfonate Ester Synthesis.

Experimental Protocol: General Synthesis of a Sulfonate Ester

This protocol provides a general method for the synthesis of 4-formylphenyl benzenesulfonate, which can be adapted for other phenols and alcohols.[5]

Materials:

-

4-Hydroxybenzaldehyde (1.0 eq)

-

This compound (1.1 eq)

-

Pyridine (1.5 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: Dissolve the phenol (B47542) (e.g., 4-hydroxybenzaldehyde) in a mixture of DCM and pyridine in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagent: Add this compound dropwise to the stirred solution while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by TLC.

-

Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.[5]

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from ethanol to obtain the pure sulfonate ester.[5]

Quantitative Data: Sulfonate Ester Synthesis

The synthesis of sulfonate esters from this compound typically proceeds in good to excellent yields.

| Alcohol/Phenol Substrate | Sulfonyl Chloride | Yield (%) |

| Phenol | This compound | 82 |

| Phenol | 4-Toluenesulfonyl chloride | 95 |

| Phenol | 4-Nitrothis compound | 80 |

| Phenol | Methanesulfonyl chloride | 97 |

| 3,5-Dimethylphenol | This compound | 85 |

| 3,5-Dimethylphenol | 4-Chlorothis compound | 87 |

| 2-Chlorophenol | 4-Toluenesulfonyl chloride | 89 |

| 2-Nitrophenol | 4-Toluenesulfonyl chloride | 73 |

(Data compiled from[13])

Applications in Drug Development

The sulfonamide moiety is a key structural feature in a wide array of therapeutic agents.[3] Similarly, sulfonate esters serve critical roles, often as prodrugs or key synthetic intermediates.

Sulfonamides as Therapeutic Agents

The discovery of sulfonamide antibacterials (sulfa drugs) was a landmark in medicine.[14] These drugs function as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). DHPS is essential for the synthesis of folic acid, a vital precursor for DNA, RNA, and protein synthesis in bacteria.[14] Since humans obtain folic acid from their diet and lack the DHPS enzyme, these drugs are selectively toxic to bacteria.[12]

Beyond their antibacterial role, sulfonamides are found in drugs for a wide range of conditions, including diuretics (e.g., hydrochlorothiazide), anticonvulsants, anti-inflammatory agents, and anticancer therapies.[3]

Caption: Sulfonamide Inhibition of Bacterial Folic Acid Synthesis.

Sulfonate Esters as Prodrugs

A prodrug is an inactive compound that is converted into an active drug within the body. Sulfonate esters can be employed as prodrugs for compounds containing a hydroxyl group. The ester linkage can be designed to be stable enough for oral absorption but susceptible to in vivo enzymatic or chemical hydrolysis, releasing the active parent drug. This strategy can improve a drug's solubility, stability, and bioavailability.

Conclusion

This compound is an indispensable reagent for the synthesis of sulfonamides and sulfonate esters. The reactions are typically high-yielding, mechanistically well-understood, and applicable to a wide range of substrates. The resulting products are not only valuable synthetic intermediates but also form the core of numerous life-saving pharmaceuticals. The protocols and data presented in this guide offer a comprehensive resource for researchers engaged in organic synthesis and drug discovery, facilitating the continued development of novel chemical entities with therapeutic potential.

References

- 1. fsis.usda.gov [fsis.usda.gov]

- 2. cbijournal.com [cbijournal.com]

- 3. Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08568A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. enovatia.com [enovatia.com]

- 7. BJOC - Transition-metal-catalyzed synthesis of phenols and aryl thiols [beilstein-journals.org]

- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 9. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Benzenesulfonyl Chloride: A Comprehensive Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Benzenesulfonyl chloride (C₆H₅SO₂Cl) is a versatile reagent widely used in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters.[1] However, its utility is matched by its significant hazardous properties, necessitating stringent safety and handling protocols in a laboratory setting. This in-depth technical guide provides critical information on the safe management of this compound, encompassing its hazard profile, personal protective equipment, storage and disposal procedures, and emergency response.

Hazard Identification and Quantitative Data

This compound is a corrosive and water-reactive compound that can cause severe harm upon exposure.[2][3] It is crucial to understand its specific hazards to implement appropriate safety measures.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅SO₂Cl | |

| Molecular Weight | 176.62 g/mol | [4] |

| Appearance | Colorless to slightly yellow oily liquid | [4][5] |

| Odor | Pungent | [6] |

| Boiling Point | 251-252 °C (decomposes) | [6] |

| Melting Point | 13-15 °C | [6] |

| Flash Point | > 110 °C (> 230 °F) | |

| Autoignition Temperature | 450 °C (842 °F) | |

| Specific Gravity | 1.384 g/mL at 25 °C | [2][6] |

| Vapor Pressure | 0.04 mm Hg at 20 °C | [6] |

| Solubility | Insoluble in cold water; soluble in ether and alcohol.[4][6] Reacts with hot water.[3][7] |

Table 2: Toxicological Data and Exposure Limits

| Metric | Value | Species | Reference |

| Oral LD50 | 1960 mg/kg | Rat | [8] |

| Oral LD50 | 828 mg/kg | Mouse | |

| Oral LD50 | 828 mg/kg | Rabbit | |

| Occupational Exposure Limits | No established OSHA PEL or ACGIH TLV | - | [5] |

Health Hazards

This compound poses a significant health risk through multiple exposure routes. It is classified as corrosive and can cause severe skin burns and eye damage. Inhalation can lead to chemical burns in the respiratory tract, potentially causing pulmonary edema. Ingestion results in severe burns to the gastrointestinal tract. The substance is also a lachrymator and may cause allergic skin or respiratory reactions.[8]

Safe Handling and Experimental Protocols

Adherence to strict protocols is mandatory when working with this compound to minimize exposure and prevent accidents.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2][5]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the primary defense against exposure.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[5][9] Contact lenses should not be worn.[5]

-

Skin Protection: Wear appropriate chemical-resistant gloves (consult manufacturer's data for compatibility) and a lab coat.[8] An impervious apron is also recommended.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges should be used.[8] For significant spill response, a self-contained breathing apparatus (SCBA) may be necessary.[4][10]

General Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[9]

-

Wash hands thoroughly after handling.

-

Ensure containers are tightly closed when not in use.[8]

Storage and Incompatibility

Proper storage is critical to prevent dangerous reactions.

-

Storage Conditions: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. The storage area should be designated as a corrosives area and be free of water.

-

Incompatible Materials: this compound is incompatible with:

Spill and Emergency Procedures

Immediate and appropriate response to a spill is crucial to mitigate hazards.

Spill Cleanup Protocol

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5][8]

-

Ventilate: Ensure the area is well-ventilated.[5]

-

PPE: Don the appropriate personal protective equipment, including respiratory protection.[8]

-

Containment: For small spills, cover with a dry, inert absorbent material such as sand, dry lime, or soda ash.[5] Do not use water or wet methods.[5]

-

Collection: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[5][8]

-

Decontamination: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste in accordance with all federal, state, and local regulations.[2][9]

Caption: Workflow for responding to a this compound spill.

First Aid Measures

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][5] Seek immediate medical attention.[5]

-

Inhalation: Move the victim to fresh air.[8] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[8] If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal

This compound and its contaminated materials must be disposed of as hazardous waste.[5] Consult with your institution's environmental health and safety department and follow all applicable federal, state, and local regulations.[2][11]

Hierarchy of Controls

To ensure the highest level of safety, a hierarchical approach to hazard control should be implemented.

Caption: Hierarchy of controls for minimizing exposure.

By implementing these comprehensive safety and handling precautions, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

- 1. This compound: Properties, Applications, and Synthesis | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nj.gov [nj.gov]

- 6. This compound | 98-09-9 [chemicalbook.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. lobachemie.com [lobachemie.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physical Properties and Solubility of Benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties and solubility characteristics of benzenesulfonyl chloride (BSC). The information is presented in a structured format to facilitate easy access and comparison for professionals in research and development.

Physical Properties

This compound is a colorless to pale yellow, viscous liquid with a pungent odor.[1][2][3] It is a crucial reagent in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters.[4][5] The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅SO₂Cl | [1][6][7] |

| Molecular Weight | 176.62 g/mol | [1][2][8] |

| Appearance | Colorless to pale yellow liquid | [1][2][9] |

| Density | 1.384 g/mL at 25 °C | [7][8][9] |

| 1.3842 at 15°C | [1][3] | |

| Melting Point | 13-15 °C (55-59 °F; 286-288 K) | [7][8][9] |

| 14.5 °C (58.1 °F; 287.7 K) | [1] | |

| Boiling Point | 251-252 °C (484-486 °F; 524-525 K) | [3][7][8] |

| Decomposes at 251-252 °C | [2][3] | |

| Refractive Index | n20/D 1.551 | [7][8] |

| 1.5500-1.5540 @ 20°C | [10] | |

| Vapor Pressure | 0.04 mmHg at 20 °C | [7][8] |

| 1 mmHg at 20°C | [3] | |

| 6 mbar at 20 °C | [6] |

Solubility Profile

The solubility of this compound is a critical factor in its application in chemical synthesis, influencing reaction conditions and product yields.[4]

| Solvent | Solubility | Notes | Reference |

| Water | Insoluble in cold water | Reacts violently with water; decomposes in hot water to produce hydrochloric acid and benzenesulfonic acid. | [2][6][8][9] |

| Alcohol (Ethanol) | Soluble | [2][3][8] | |

| Diethyl Ether | Soluble | [2][4][8] | |

| Chloroform | Soluble | [4] | |

| Benzene (B151609) | Soluble | [4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are based on standard laboratory techniques.

3.1. Determination of Physical Properties

-

Melting and Boiling Points: The melting and boiling points are typically determined using a calibrated differential scanning calorimeter (DSC) or a standard melting/boiling point apparatus. For the boiling point, distillation under atmospheric pressure is a common method, noting the temperature at which the liquid and vapor phases are in equilibrium.

-

Density: The density of liquid this compound can be measured using a pycnometer or a digital density meter at a specified temperature.

-

Refractive Index: A calibrated refractometer is used to measure the refractive index of the liquid at a specific temperature (commonly 20°C) and wavelength (typically the sodium D-line).

3.2. Determination of Solubility